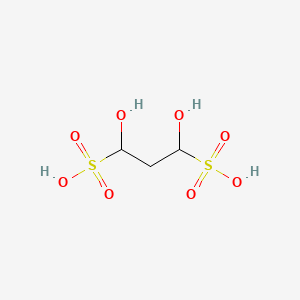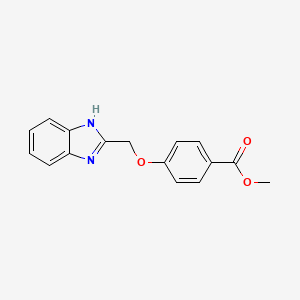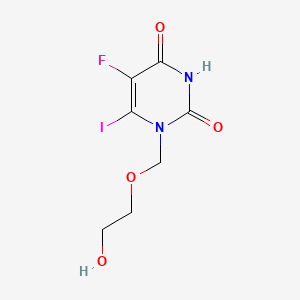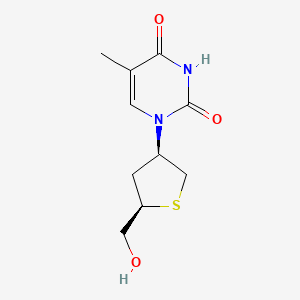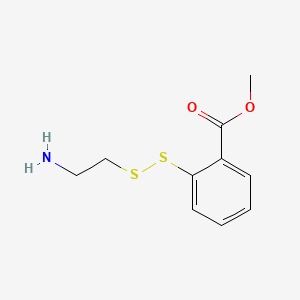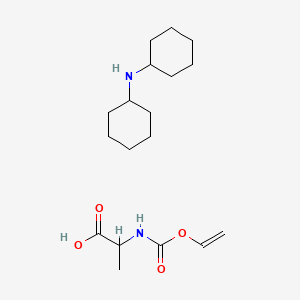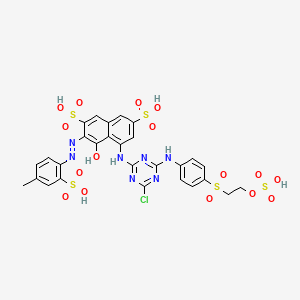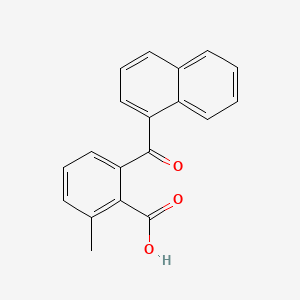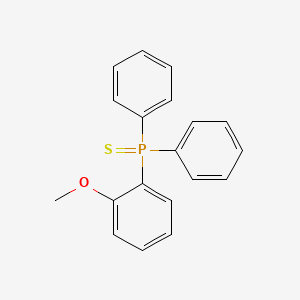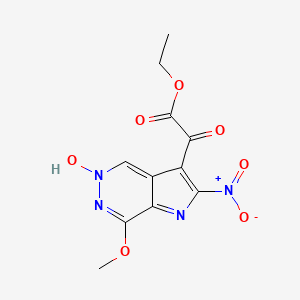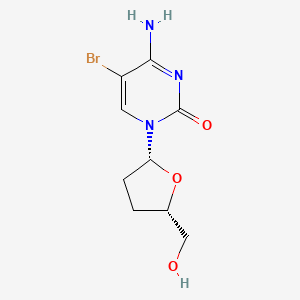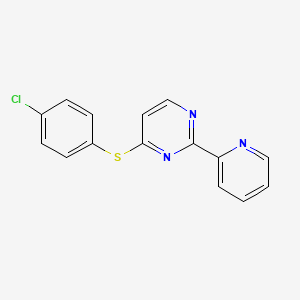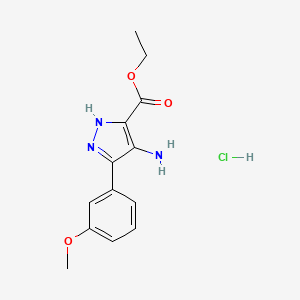
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(3-methoxyphenyl)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride typically involves the reaction of 2-Methoxy-5-methylaniline with ethyl cyanoacetate under specific conditions . The reaction is carried out in the presence of a base, such as pyrrolidine, and a solvent like glacial acetic acid . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in the biological processes of pathogens, leading to their suppression or elimination . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylaniline: A precursor used in the synthesis of the compound.
4-Amino-5-chloro-2-methoxybenzoic acid: Another compound with similar structural features.
Uniqueness
4-Amino-5-(m-methoxyphenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups, along with the pyrazole ring, contribute to its diverse reactivity and pharmacological activities.
Eigenschaften
CAS-Nummer |
91857-40-8 |
|---|---|
Molekularformel |
C13H16ClN3O3 |
Molekulargewicht |
297.74 g/mol |
IUPAC-Name |
ethyl 4-amino-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-3-19-13(17)12-10(14)11(15-16-12)8-5-4-6-9(7-8)18-2;/h4-7H,3,14H2,1-2H3,(H,15,16);1H |
InChI-Schlüssel |
IMEWPQIZPOFNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC(=CC=C2)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


